molecular formula C15H11Cl2N3O B2364067 1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 320422-25-1

1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]

Cat. No.: B2364067
CAS No.: 320422-25-1
M. Wt: 320.17
InChI Key: XOXSMTLADKXVSJ-XMHGGMMESA-N
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Description

1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] typically involves the reaction of 1-methyl-1H-indole-2,3-dione with 3,4-dichlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-2,3-dione: A precursor in the synthesis of the target compound.

    3,4-dichlorophenylhydrazine: Another precursor used in the synthesis.

    Isatin derivatives: Compounds with similar indole-based structures and biological activities.

Uniqueness

1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenylhydrazone moiety enhances its potential biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)diazenyl]-1-methylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c1-20-13-5-3-2-4-10(13)14(15(20)21)19-18-9-6-7-11(16)12(17)8-9/h2-8,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVAQDILNWXYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172892
Record name 1-Methyl-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320422-25-1
Record name 1-Methyl-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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